molecular formula C6H7N3O4S B112339 4-Amino-3-nitrobenzenesulfonamide CAS No. 2360-19-2

4-Amino-3-nitrobenzenesulfonamide

Cat. No. B112339
CAS RN: 2360-19-2
M. Wt: 217.21 g/mol
InChI Key: DZJCUJCWFQPICK-UHFFFAOYSA-N
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Description

4-Amino-3-nitrobenzenesulfonamide is a chemical compound with the molecular formula C6H7N3O4S . It has a molecular weight of 217.21 g/mol . The IUPAC name for this compound is 4-amino-3-nitrobenzenesulfonamide .


Molecular Structure Analysis

The molecular structure of 4-Amino-3-nitrobenzenesulfonamide includes a benzene ring substituted with an amino group, a nitro group, and a sulfonamide group . The InChI code for this compound is 1S/C6H7N3O4S/c7-5-2-1-4 (14 (8,12)13)3-6 (5)9 (10)11/h1-3H,7H2, (H2,8,12,13) .


Physical And Chemical Properties Analysis

4-Amino-3-nitrobenzenesulfonamide is a solid at room temperature . It has a computed XLogP3 value of -0.2, indicating its solubility characteristics . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors .

Scientific Research Applications

Pharmacology: Drug Development

4-Amino-3-nitrobenzenesulfonamide shows potential in pharmacological research due to its structural properties. It has high GI absorption and is not a substrate for common drug efflux transporters like P-gp . This makes it a candidate for further investigation in drug development, particularly in the synthesis of novel compounds with potential therapeutic effects.

Material Science: Polymer Synthesis

In material science, this compound can be utilized in the synthesis of specialty polymers. Its sulfonamide group could be a key functional group in creating polymers with specific characteristics, such as increased thermal stability or unique electronic properties .

Chemical Synthesis: Intermediate

4-Amino-3-nitrobenzenesulfonamide serves as an intermediate in various chemical synthesis processes. Its nitro group can be reduced to an amino group, providing a pathway to synthesize a wide range of aromatic amines, which are valuable in producing dyes, pigments, and pharmaceuticals .

Analytical Chemistry: Chromatography

This compound’s unique structure allows it to be used as a standard or reference compound in chromatographic analysis. Its well-defined physical and chemical properties enable the calibration of analytical instruments and the validation of analytical methods .

Life Science Research: Biochemical Studies

In life science research, 4-Amino-3-nitrobenzenesulfonamide can be used to study biochemical pathways. Its ability to act as a nitroaromatic compound makes it useful in understanding the metabolic pathways and enzyme interactions within biological systems .

Chromatography: Fukuyama Amine Synthesis

The compound is used in the Fukuyama amine synthesis, a method to access secondary amines. It involves the alkylation of nitrobenzenesulfonamides, which are acidic enough to undergo such reactions under mild conditions. This synthesis is particularly advantageous in the field of chromatography for the preparation of amines .

Mechanism of Action

Target of Action

4-Amino-3-nitrobenzenesulfonamide belongs to the class of sulfonamides, which are synthetic antimicrobial drugs . The primary targets of sulfonamides are dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides, including 4-Amino-3-nitrobenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, preventing the formation of dihydropteroic acid, which is essential for the further production of DNA in bacteria .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by sulfonamides disrupts the folic acid synthesis pathway in bacteria . This disruption prevents the production of dihydropteroic acid, a precursor to folic acid, which is necessary for DNA synthesis . The downstream effect of this disruption is the inhibition of bacterial growth .

Pharmacokinetics

The pharmacokinetic properties of 4-Amino-3-nitrobenzenesulfonamide include high gastrointestinal absorption, indicating good bioavailability . Its lipophilicity (Log Po/w) values range from -2.77 to 0.91, indicating variable distribution characteristics .

Result of Action

The molecular and cellular effects of 4-Amino-3-nitrobenzenesulfonamide’s action primarily involve the inhibition of bacterial growth . By disrupting the folic acid synthesis pathway, the compound prevents the production of essential components for DNA synthesis in bacteria, thereby inhibiting their growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Amino-3-nitrobenzenesulfonamide. For instance, temperature, pH, and substrate concentration can directly or indirectly affect the degradation of organic pollutants by changing microbial activity .

Safety and Hazards

The compound is associated with certain hazard statements including H302, H315, H319, H335, indicating potential hazards if ingested, in contact with skin, or if it comes into contact with the eyes . Precautionary measures include avoiding breathing dust or fumes, and washing thoroughly after handling .

properties

IUPAC Name

4-amino-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H,7H2,(H2,8,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJCUJCWFQPICK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379011
Record name 4-amino-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-nitrobenzenesulfonamide

CAS RN

2360-19-2
Record name 4-amino-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-nitrobenzene-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 100 ml stainless steel autoclave was charged with about 50 ml of liquid ammonia. Then 4-chloro-3-nitrobenzenesulfonamide (5.0 g, 21 mmol) was added and the bomb was heated in an oil bath at 100° C. for 3 h. Excess ammonia was allowed to evaporate, and the solid residue was successively washed with water, cold ethanol and ether to give 3.9 g (85%) of the title compound. M.p. 211.5°-213° C. (ethanol); 1H-NMR (DMSO-d6): 6.97 (d,J=9Hz, 1H, H-5), 7.12 (s, 2H, NH2), 7.57 (dd, J6-5 =9 Hz, J6-2 2Hz, H-6), 7.70 (broad s, 2H, NH2), 8.22 (d,J 2Hz, H-2).
[Compound]
Name
stainless steel
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
liquid
Quantity
50 mL
Type
solvent
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Quantity
5 g
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Synthesis routes and methods II

Procedure details

7.5 G. of 4-acetylamino-3-nitrobenzenesulfonamide is dissolved in 60 ml. of 6N hydrochloric acid and refluxed for 2 hours. The reaction mixture is cooled, filtered, and the solid material washed with water and dried. The dried 4-amino-3-nitrobenzenesulfonamide has a m.p. of 280°-210° C. and is of sufficient purity for use in the next step.
Name
4-acetylamino-3-nitrobenzenesulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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